molecular formula C20H23NO6 B2446280 [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate CAS No. 1327383-19-6

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B2446280
CAS No.: 1327383-19-6
M. Wt: 373.405
InChI Key: DMAQEAGGAFAMMY-UHFFFAOYSA-N
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Description

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a small molecule research chemical with the molecular formula C20H23NO6 and a molecular weight of 373.4 g/mol . This ester and carbamoyl-containing compound is intended for research and development use only and is not for diagnostic or therapeutic applications. Compounds featuring dimethoxyphenyl and ethoxyphenyl moieties, similar to this one, are of significant interest in medicinal chemistry and are frequently investigated as key scaffolds in the synthesis of novel therapeutic agents . For instance, such structural motifs are commonly explored in the development of kinase inhibitors and other biologically active molecules . Researchers may find this chemical valuable for projects involving structure-activity relationship (SAR) studies, as a building block in organic synthesis, or as a reference standard. It is characterized by a logP of 2.55, indicating moderate lipophilicity, and has a polar surface area of 83 Ų . The structure contains 10 rotatable bonds, offering conformational flexibility . As with all research chemicals, this product is strictly for laboratory use. It is not intended for personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

[2-(3,5-dimethoxyanilino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO6/c1-4-26-16-7-5-14(6-8-16)9-20(23)27-13-19(22)21-15-10-17(24-2)12-18(11-15)25-3/h5-8,10-12H,4,9,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAQEAGGAFAMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC(=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate typically involves a multi-step process. One common synthetic route includes the reaction of 3,5-dimethoxyaniline with an appropriate isocyanate to form the carbamate intermediate. This intermediate is then reacted with 2-(4-ethoxyphenyl)acetic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, such as acid or base catalysts, and may require specific temperature and solvent conditions to optimize yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize costs while ensuring high product quality. Industrial synthesis may utilize automated reactors and advanced purification techniques, such as chromatography or crystallization, to achieve the desired compound specifications .

Chemical Reactions Analysis

Types of Reactions

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

  • Formation of Carbamate Intermediate:
    • Reaction of 3,5-dimethoxyaniline with an appropriate isocyanate.
  • Esterification:
    • The carbamate intermediate is reacted with 2-(4-ethoxyphenyl)acetic acid under specific conditions (catalysts, temperature, and solvent).

Industrial Production Methods: Large-scale production may utilize batch or continuous processes with automated reactors and advanced purification techniques like chromatography or crystallization to ensure high product quality.

Chemistry

  • Used as a building block in organic synthesis.
  • Acts as a reagent in various chemical reactions.

Biology

  • Investigated for potential biological activity, particularly in enzyme inhibition and receptor modulation.

Medicine

  • Explored for therapeutic properties, including potential anticancer activity.

Industry

  • Utilized in the production of specialty chemicals and materials.

Recent research indicates that [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate exhibits significant biological activities, particularly related to cancer treatment:

Anticancer Properties

Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines:

Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

These values indicate its potential effectiveness in inhibiting cancer cell proliferation.

Case Studies and Research Findings

  • In Vitro Studies:
    • Assays demonstrated that the compound reduces cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values indicating potent activity against these cancers.
  • Mechanistic Insights:
    • Research has focused on understanding the molecular interactions of this compound with specific enzymes involved in cancer pathways, highlighting its role as a potential inhibitor of tumor growth.

Mechanism of Action

The mechanism of action of [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate can be compared with other similar compounds, such as:

These compounds share some structural similarities but differ in their functional groups and reactivity, which can influence their applications and properties

Biological Activity

[(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate is a synthetic organic compound that has attracted attention in various scientific fields due to its unique structure and potential biological activities. This compound features both carbamate and ester functional groups, which contribute to its reactivity and versatility in chemical synthesis and biological applications.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C18H23NO4\text{C}_{18}\text{H}_{23}\text{N}\text{O}_4

Key Characteristics:

  • Molecular Weight: 321.38 g/mol
  • IUPAC Name: this compound
  • CAS Number: 1327383-19-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact mechanisms are still under investigation, but preliminary studies suggest potential roles in anticancer activity and enzyme inhibition.

Anticancer Properties

Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cells. The following table summarizes the IC50 values of related compounds:

Compound NameCell LineIC50 (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

These values indicate that these compounds may effectively inhibit cancer cell proliferation, suggesting a potential therapeutic application in oncology .

Enzyme Inhibition

Studies have also explored the enzyme inhibitory activity of this compound. It has been reported to inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs). The compound's binding affinity to CDK9 was assessed using molecular docking studies, revealing promising results that support its role as a CDK inhibitor .

Case Studies

  • In Vitro Studies:
    A series of in vitro assays were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated dose-dependent inhibition of cell growth across multiple lines, with significant apoptosis observed at higher concentrations.
  • Molecular Docking Studies:
    Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins involved in cancer pathways. The analysis indicated strong binding affinities and favorable interactions with active sites of target enzymes, supporting further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the standard synthetic pathways for [(3,5-Dimethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate, and how are intermediates purified?

  • Methodology : Synthesis typically involves a multi-step approach:

  • Step 1 : React 3,5-dimethoxyaniline with chloroacetyl chloride to form the carbamoyl intermediate.
  • Step 2 : Couple this intermediate with 2-(4-ethoxyphenyl)acetic acid using carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures ensures high purity .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and ester/carbamate linkages.
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>95%).
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+^+ ion) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield and minimize side products?

  • Strategies :

  • Solvent Selection : Use anhydrous DMF or THF to stabilize reactive intermediates.
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate carbamate formation.
  • Temperature Control : Maintain 0–5°C during coupling to reduce hydrolysis of the ester group.
    • Validation : Monitor reaction progress via TLC and adjust stoichiometry of reagents (e.g., 1.2:1 molar ratio of carbamoyl intermediate to acetic acid derivative) .

Q. What computational and experimental approaches are used to identify biological targets for this compound?

  • Molecular Docking : Use Glide XP scoring (Schrödinger Suite) to predict binding affinities for enzymes like cyclooxygenase-2 (COX-2) or acetylcholinesterase.
  • In Vitro Assays :

  • Enzyme Inhibition : Measure IC50_{50} values using fluorogenic substrates (e.g., AMC-linked peptides for proteases).
  • Cellular Uptake : Radiolabel the compound with 14^{14}C and track accumulation in cell lines .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Root Cause Analysis :

  • Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities.
  • Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use positive controls (e.g., doxorubicin for apoptosis studies).
    • Validation : Reproduce results in orthogonal assays (e.g., switch from MTT to CellTiter-Glo for viability testing) .

Q. What methodologies are employed for quantitative structure-activity relationship (QSAR) studies on this compound?

  • Approach :

  • Descriptor Calculation : Use PaDEL-Descriptor to generate 2D/3D molecular descriptors (e.g., logP, polar surface area).
  • Model Building : Train regression models (e.g., partial least squares) on datasets of analogous carbamates with known IC50_{50} values.
  • Validation : Apply leave-one-out cross-validation and external test sets (R2^2 > 0.7 acceptable) .

Q. How is the compound’s stability assessed under varying storage and physiological conditions?

  • Stability Studies :

  • Thermal Stability : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • pH Sensitivity : Expose to buffers (pH 1–10) for 24 hours; quench with ammonium bicarbonate and analyze by LC-MS.
  • Light Sensitivity : Conduct ICH Q1B photostability testing under UV-vis light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.